molecular formula C19H22FN3O4 B045813 Levofloxacin impurity 23 CAS No. 106939-30-4

Levofloxacin impurity 23

Cat. No.: B045813
CAS No.: 106939-30-4
M. Wt: 375.4 g/mol
InChI Key: JFUHXTFZSVKCSK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin impurity 23 is a byproduct or degradation product associated with the synthesis and stability of levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .

Mechanism of Action

Target of Action

Levofloxacin, the parent compound of Levofloxacin Impurity 23, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . The primary target of action depends on the type of bacteria .

Mode of Action

Levofloxacin, like other fluoroquinolone antibiotics, exerts its antimicrobial activity via the inhibition of its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of supercoiled DNA and promotes breakage of double-stranded DNA , thereby inhibiting bacterial DNA replication .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects the downstream biochemical pathways involved in bacterial growth and proliferation, leading to the death of the bacteria .

Pharmacokinetics

Levofloxacin’s pharmacokinetics are described by a linear 2-compartment open model with first-order elimination . Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration (Cmax) of approximately 2.8 and 5.2 mg/L within 1 to 2 hours after oral administration of levofloxacin 250 and 500mg tablets, respectively . Approximately 80% of levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .

Result of Action

The result of Levofloxacin’s action is the effective treatment of various infections caused by susceptible bacteria, including infections of the upper respiratory tract, lower respiratory tract, skin, skin structures, urinary tract, and prostate . It is also used for post-exposure treatment of inhaled anthrax and the plague .

Action Environment

The action, efficacy, and stability of Levofloxacin can be influenced by various environmental factors. For instance, the presence of certain ions in the aqueous environment can hamper the uptake of Levofloxacin . Furthermore, the pH of the environment can affect the ionization state of Levofloxacin, thereby influencing its absorption and overall antimicrobial activity.

Preparation Methods

The preparation of levofloxacin impurity 23 involves specific synthetic routes and reaction conditions. One common method includes the substitution reaction of a precursor compound with sodium methyl mercaptide in a solvent at a controlled temperature, followed by a reduction reaction using hydrogen and a catalyst . This method is advantageous due to its simplicity, short preparation period, high yield, and environmental friendliness.

Chemical Reactions Analysis

Levofloxacin impurity 23 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Levofloxacin impurity 23 has several scientific research applications:

Comparison with Similar Compounds

Levofloxacin impurity 23 can be compared with other impurities and related compounds:

This compound is unique due to its specific synthetic route and the conditions under which it is formed, which may differ from other impurities.

Properties

IUPAC Name

(2S)-6-(4-ethylpiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-3-21-4-6-22(7-5-21)16-14(20)8-12-15-18(16)27-10-11(2)23(15)9-13(17(12)24)19(25)26/h8-9,11H,3-7,10H2,1-2H3,(H,25,26)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUHXTFZSVKCSK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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